molecular formula C11H15ClFN3O B8634664 1-((2-Chloro-5-fluoropyrimidin-4-ylamino)methyl)cyclohexanol

1-((2-Chloro-5-fluoropyrimidin-4-ylamino)methyl)cyclohexanol

Cat. No. B8634664
M. Wt: 259.71 g/mol
InChI Key: GRVMNDPGJBRHJW-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

To a solution of 2-(aminomethyl)cyclohexanol hydrochloride (0.09 g, 0.54 mmol) and 2,4-dichloro-5-fluoro-pyrimidine (0.10 g, 0.60 mmol) in isopropanol (2 mL) was added iPr2NEt (0.21 mL, 1.20 mmol). The reaction mixture was heated at 80° C. for 12 hours. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography (25%-75% EtOAc/hexanes) to afford desired product, 14a.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1O.[Cl:11][C:12]1[N:17]=[C:16](Cl)[C:15]([F:19])=[CH:14][N:13]=1.CCN(C(C)C)C(C)C.C([OH:32])(C)C>>[Cl:11][C:12]1[N:17]=[C:16]([NH:2][CH2:3][C:4]2([OH:32])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)[C:15]([F:19])=[CH:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
Cl.NCC1C(CCCC1)O
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
0.21 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatography (25%-75% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCC1(CCCCC1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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